molecular formula C14H17FO4 B1326111 Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate CAS No. 951890-00-9

Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate

Cat. No.: B1326111
CAS No.: 951890-00-9
M. Wt: 268.28 g/mol
InChI Key: BZNUJJHTCDIXDP-UHFFFAOYSA-N
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Description

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of heterocyclic compounds such as Schiff bases, isoxazoles, and 1,3,4-oxadiazoles . Its structural uniqueness arises from the combination of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, which influence its reactivity and physicochemical properties. Predicted physical properties include a boiling point of 343.5±22.0 °C and a density of 1.128±0.06 g/cm³ .

Properties

IUPAC Name

ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO4/c1-3-19-14(17)6-4-5-12(16)10-7-8-13(18-2)11(15)9-10/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNUJJHTCDIXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(3-fluoro-4-methoxyphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems also ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 5-(3-fluoro-4-methoxyphenyl)-5-oxovaleric acid.

    Reduction: 5-(3-fluoro-4-methoxyphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets in biological systems. The fluoro and methoxy groups on the phenyl ring enhance its lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit the activity of these proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate with structurally related β-keto esters, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-F, 4-OCH₃ C₁₃H₁₅FO₃ 238.25 Balanced electronic effects; precursor for bioactive heterocycles
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate 3-Cl, 4-CH₃ C₁₄H₁₇ClO₃ 268.74 Chlorine enhances lipophilicity; methyl improves stability
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate 2-Cl, 4-F C₁₃H₁₄ClFO₃ 272.70 Steric hindrance at 2-position; dual halogen effects
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate 3-F, 5-F C₁₃H₁₄F₂O₃ 256.25 Increased electronegativity; potential for enhanced reactivity
Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate 5-F, 2-OCH₃ C₁₄H₁₇FO₄ 280.29 Methoxy at 2-position alters ring electronics; fluorine at 5-position
Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate 2-OCH₃, 3-OCH₃, 4-OCH₃ C₁₆H₂₂O₆ 310.34 High solubility due to multiple methoxy groups; bulky substituents

Key Observations :

  • Halogen vs. Alkyl/Methoxy : Chlorine substituents (e.g., 3-Cl in ) increase molecular weight and lipophilicity compared to fluorine. Methoxy groups (e.g., 4-OCH₃ in ) enhance solubility but reduce metabolic stability.
  • Positional Effects : Fluorine at the 3-position (as in the target compound) minimizes steric hindrance compared to 2-position halogens (e.g., ), favoring nucleophilic reactions at the ketone.
  • Multi-Substituted Rings : Compounds with multiple methoxy groups (e.g., ) exhibit higher molecular weights and boiling points due to increased polarity.

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Purity (%)
This compound 343.5±22.0 (predicted) 1.128±0.06 N/A
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate Not reported Not reported >97
Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate Not reported Not reported 97
Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate Not reported Not reported 95

Trends :

  • The target compound’s predicted boiling point aligns with other valerate esters, which typically range between 300–350°C .
  • Density correlates with substituent electronegativity; fluorine’s lower atomic mass compared to chlorine may explain the target compound’s moderate density .

Biological Activity

Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate is a synthetic compound with significant potential in biological applications. Its unique structural features, including a fluoro-substituted aromatic ring and a keto functional group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C14H17FO4C_{14}H_{17}FO_4 and a molecular weight of approximately 284.29 g/mol. The presence of both a fluoro group and a methoxy group enhances its reactivity and biological activity compared to similar compounds.

Property Value
Molecular FormulaC14H17FO4C_{14}H_{17}FO_4
Molecular Weight284.29 g/mol
Functional GroupsEster, Ketone
Structural FeaturesFluoro-substituted aromatic ring, oxovalerate moiety

Target Interactions

The compound interacts with various enzymes and receptors , influencing multiple biological processes. Notably, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of xenobiotics and endogenous compounds. These interactions can lead to either inhibition or activation of enzymatic activity, depending on the specific target.

Biochemical Pathways

This compound modulates several key biochemical pathways:

  • Cell Signaling : It affects pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.
  • Gene Expression : The compound acts as a ligand for nuclear receptors, influencing transcriptional activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. This is consistent with the behavior of many derivatives of phenolic compounds that show antibacterial and antifungal properties.

Antioxidant Activity

The compound also demonstrates antioxidant properties , which may contribute to its protective effects against oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Related compounds have shown potential anti-inflammatory effects, suggesting that this compound may also possess similar properties. This could have implications for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research indicates that this compound can inhibit specific proteases by binding to their active sites. This mechanism prevents substrate access, showcasing its potential as an enzyme inhibitor.
  • Cellular Effects : In vitro studies have demonstrated that this compound can alter gene expression patterns by interacting with transcription factors, thus influencing various cellular processes.
  • Therapeutic Applications : Given its diverse biological activities, there is growing interest in exploring the therapeutic potential of this compound in treating infections and inflammatory conditions.

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